N-benzyl-3,6-dichloro-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-benzyl-3,6-dichloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-12(17)8-7-11(16)13(14)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMJFGUMJODIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NCC2=CC=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,6-dichloro-2-methoxybenzamide typically involves the condensation of 3,6-dichloro-2-methoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,6-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acids or benzyl alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antiparasitic Activity
One of the most notable applications of N-benzyl-3,6-dichloro-2-methoxybenzamide is its antiparasitic properties. Research has identified similar benzamide derivatives as effective against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a study highlighted the development of N-benzyl derivatives that exhibited potent in vitro activity against this parasite, with some compounds showing an effective concentration (EC50) as low as 0.001 μM . This suggests that this compound could be further investigated for its potential in treating HAT.
Antioxidant Properties
The presence of methoxy and hydroxy groups in benzamide derivatives has been linked to enhanced antioxidant activity. Compounds similar to this compound have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage. This property is particularly important in developing treatments for conditions associated with oxidative stress, such as neurodegenerative diseases . The incorporation of these functional groups can stabilize free radicals, thereby improving the compound's efficacy as an antioxidant.
Anticonvulsant Activity
Benzamide derivatives have also been explored for their anticonvulsant properties. Certain compounds within this class have shown promise in treating epilepsy and other neurological disorders. For example, studies indicate that benzamide derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects, making them candidates for further development in managing seizure disorders . this compound may share similar mechanisms and warrant investigation for its anticonvulsant potential.
Inhibition of Enzymatic Activity
This compound could also play a role in inhibiting specific enzymes involved in disease processes. Research into related compounds has shown that certain benzamide derivatives can inhibit enzymes such as soluble epoxide hydrolase (sEH) and 11 β-hydroxysteroid dehydrogenase type 1, which are implicated in metabolic disorders . This inhibition could lead to therapeutic strategies for conditions like obesity and hypertension.
Drug Development and Delivery
The structural characteristics of this compound make it a suitable candidate for drug formulation. Its favorable pharmacokinetic properties—such as oral bioavailability—have been noted in studies on similar compounds . The potential for developing formulations that enhance solubility and absorption could facilitate its use as a therapeutic agent.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-benzyl-3,6-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural features of N-benzyl-3,6-dichloro-2-methoxybenzamide with related benzamide derivatives from the literature:
Key Observations :
- Chlorine Substitution : The 3,6-dichloro configuration in the target compound contrasts with etobenzanid’s 2,3-dichloro substitution (), which is critical for herbicidal activity. Chlorine at para positions (e.g., 6-Cl in ) enhances stability and bioactivity in sulfonamide derivatives.
- Methoxy vs.
- Benzyl vs. Alkyl Chains : The N-benzyl group differs from the tert-butyl () or hexyl () substituents, which influence steric effects and binding interactions.
Q & A
Q. Safety Protocols :
- Conduct hazard assessments for reagents like dichloromethane and chlorinated intermediates. Use fume hoods and PPE due to potential mutagenicity of anomeric amides .
- Monitor thermal stability via DSC, as some intermediates decompose upon heating .
How can spectroscopic methods (NMR, IR) be utilized to confirm the structure of this compound?
Basic Research Question
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and benzyl CH₂ (δ ~4.5–5.0 ppm). Compare with reference spectra of similar benzamides .
- ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to chlorine atoms .
- IR : Detect amide C=O stretches (~1650 cm⁻¹) and O-CH₃ vibrations (~2850 cm⁻¹) .
Methodological Tip : Use deuterated DMSO as a solvent to resolve exchangeable NH protons in NMR .
What strategies optimize reaction yields of this compound under varying catalytic conditions?
Advanced Research Question
- Catalyst Screening : Test coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) for improved solubility of intermediates .
- Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
Q. Data-Driven Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/DMAP in DMF | 78 | 95 |
| HATU in CH₃CN | 85 | 98 |
Adapted from large-scale coupling protocols in .
How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?
Advanced Research Question
- Substituent Variation : Modify the benzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to alter electron density and binding affinity .
- Chlorine Positioning : Compare 3,6-dichloro vs. 2,5-dichloro analogs to assess steric and electronic effects on target interactions .
- Biological Assays : Test modified derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents with IC₅₀ values .
Case Study : Replacing methoxy with ethoxy increased solubility but reduced kinase inhibition, highlighting trade-offs in SAR .
How should researchers address contradictions in mutagenicity data for benzamide derivatives?
Advanced Research Question
- Ames Test Validation : Replicate mutagenicity assays under standardized conditions (e.g., S9 metabolic activation) to verify initial findings .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., benzyl chloride) to contextualize risk levels .
- Mechanistic Studies : Use computational models (e.g., QSAR) to predict reactive metabolites responsible for DNA adduct formation .
Example Contradiction : this compound showed lower mutagenicity than its anomeric analogs but higher than benzyl chloride in Ames II testing .
What methodologies are effective in studying the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes like tyrosine kinases .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence to infer protein-ligand interactions .
Key Finding : The dichloro-methoxy motif exhibits strong hydrophobic interactions with ATP-binding pockets in kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
